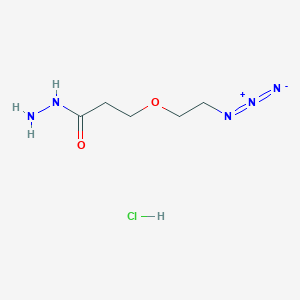
Azido-PEG1-Hydrazide HCl Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azido-PEG1-Hydrazide HCl Salt is a bifunctional polyethylene glycol linker containing an azide group and a hydrazide group. The azide group can react with alkyne, BCN, and DBCO via Click Chemistry to yield a stable triazole linkage. The hydrazine moiety reacts with an aldehyde to form semi-permanent hydrazone bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Azido-PEG1-Hydrazide HCl Salt involves the reaction of a polyethylene glycol derivative with azide and hydrazide functional groups. The azide group is introduced via nucleophilic substitution, while the hydrazide group is typically formed through the reaction of a hydrazine derivative with an ester or acid chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced under cGMP (current Good Manufacturing Practice) conditions to meet the requirements for pharmaceutical and biotechnological applications.
Analyse Chemischer Reaktionen
Types of Reactions
Azido-PEG1-Hydrazide HCl Salt undergoes several types of chemical reactions:
Click Chemistry Reactions: The azide group reacts with alkynes, BCN, and DBCO to form stable triazole linkages
Hydrazone Formation: The hydrazine moiety reacts with aldehydes to form hydrazone bonds
Common Reagents and Conditions
Click Chemistry: Typically involves copper(I) catalysts and mild reaction conditions.
Hydrazone Formation: Requires aldehydes and is usually carried out in aqueous or organic solvents under mild conditions
Major Products
Triazole Linkages: Formed from the reaction of the azide group with alkynes, BCN, or DBCO.
Hydrazone Bonds: Formed from the reaction of the hydrazine moiety with aldehydes
Wissenschaftliche Forschungsanwendungen
Azido-PEG1-Hydrazide HCl Salt has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and in Click Chemistry reactions
Biology: Employed in bioconjugation techniques to link biomolecules such as proteins and nucleic acids
Medicine: Utilized in drug delivery systems and the development of targeted therapies
Industry: Applied in the production of advanced materials and nanotechnology
Wirkmechanismus
The mechanism of action of Azido-PEG1-Hydrazide HCl Salt involves its bifunctional nature:
Azide Group: Reacts with alkynes, BCN, and DBCO to form stable triazole linkages through Click Chemistry
Hydrazine Moiety: Reacts with aldehydes to form hydrazone bonds, which are semi-permanent and can be used for reversible conjugation
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azido-PEG4-Hydrazide HCl Salt: Contains a longer polyethylene glycol spacer, which increases solubility in aqueous media.
Azido-PEG2-Hydrazide HCl Salt: Similar structure but with a different length of the polyethylene glycol chain.
Uniqueness
Azido-PEG1-Hydrazide HCl Salt is unique due to its specific combination of azide and hydrazide functional groups, which allows for versatile applications in Click Chemistry and bioconjugation.
Eigenschaften
Molekularformel |
C5H12ClN5O2 |
|---|---|
Molekulargewicht |
209.63 g/mol |
IUPAC-Name |
3-(2-azidoethoxy)propanehydrazide;hydrochloride |
InChI |
InChI=1S/C5H11N5O2.ClH/c6-9-5(11)1-3-12-4-2-8-10-7;/h1-4,6H2,(H,9,11);1H |
InChI-Schlüssel |
UCABSKJXAIIZPM-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCN=[N+]=[N-])C(=O)NN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-((tert-Butoxycarbonyl)(propyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13718793.png)








![1-Vinyl-3-[4-(3-vinyl-3-imidazolium-1-yl)butyl]-3-imidazolium Chloride](/img/structure/B13718848.png)
![N-[(2S,3R,4R,5S,6R)-2-[(5-Bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-3-yl]acetamide](/img/structure/B13718853.png)

![Cyclopropyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13718860.png)

